![molecular formula C14H20O5 B12622068 Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- CAS No. 919530-80-6](/img/structure/B12622068.png)
Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxyphenyl group and diethoxyethoxy substituents, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- typically involves the reaction of appropriate phenolic compounds with diethoxyethane under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The diethoxyethoxy substituents may enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a methoxy group instead of diethoxyethoxy.
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: Contains dimethoxy and diphenyl groups, differing in both structure and properties
Uniqueness
Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
919530-80-6 |
|---|---|
Molekularformel |
C14H20O5 |
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C14H20O5/c1-4-17-13(18-5-2)9-19-12-8-6-7-11(16)14(12)10(3)15/h6-8,13,16H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
IZWITKNTJNNCPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(COC1=CC=CC(=C1C(=O)C)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


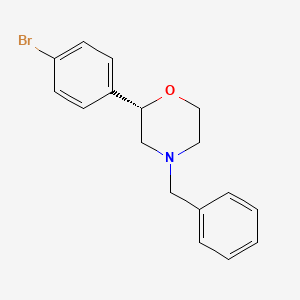
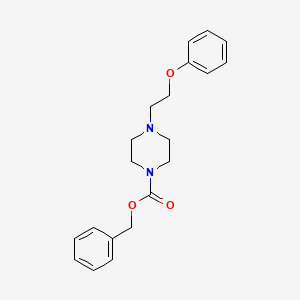
methanone](/img/structure/B12622015.png)
![(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone](/img/structure/B12622016.png)

![1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12622021.png)
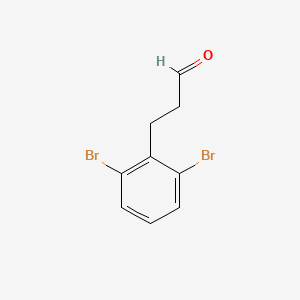
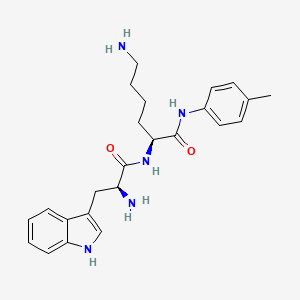
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid](/img/structure/B12622051.png)
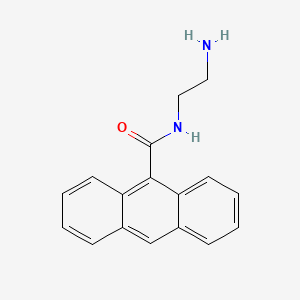
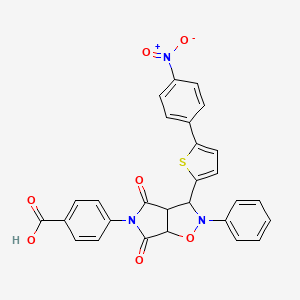
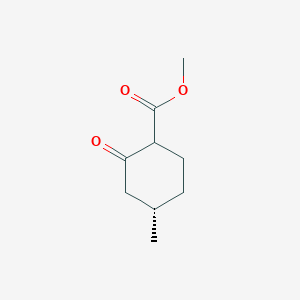
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
